3-Bromo-5-chlorothiophene-2-carbaldehyde
Overview
Description
3-Bromo-5-chlorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-chlorothiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane (C2Cl6) . Another method involves the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of efficient halogenating agents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), or bromine (Br2) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3-Bromo-5-chlorothiophene-2-carboxylic acid.
Reduction: 3-Bromo-5-chlorothiophene-2-methanol.
Scientific Research Applications
3-Bromo-5-chlorothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorothiophene-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various organic reactions. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-carboxaldehyde: Similar structure but lacks the chlorine atom.
5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-chlorothiophene-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-chlorothiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJDNISPJLTSNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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